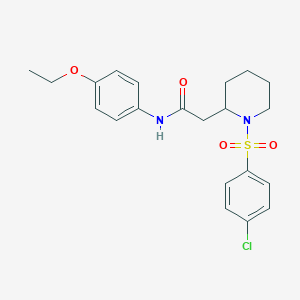

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-2-28-19-10-8-17(9-11-19)23-21(25)15-18-5-3-4-14-24(18)29(26,27)20-12-6-16(22)7-13-20/h6-13,18H,2-5,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUHOVWYWSCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have demonstrated that derivatives of similar structures show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, such as acetylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- Piperidine ring : Sulfonylated at the 1-position with a 4-chlorophenyl group.

- Acetamide group : Attached to the 2-position of piperidine, substituted with a 4-ethoxyphenyl group.

Similar Compounds Identified in Literature:

Key Observations :

- The target compound’s 4-ethoxyphenyl acetamide distinguishes it from analogs with methoxy (AC-90179) or fluoro () substituents.

- Piperidine vs. piperazine cores (e.g., ) influence conformational flexibility and hydrogen-bonding capacity.

Pharmacological Profiles

Target Compound:

No direct pharmacological data are provided in the evidence.

Comparison with Analogs:

AC-90179 :

- Activity : Potent 5-HT2A inverse agonist with minimal affinity for D2 or H1 receptors.

- Key Difference : The 4-methylbenzyl and 1-methylpiperidinyl groups in AC-90179 enhance selectivity for 5-HT2A over dopamine receptors, whereas the target compound’s ethoxyphenyl group may favor different interactions .

Key Difference: The absence of a phenylethyl group in the target compound likely reduces opioid receptor affinity .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide :

- Fluorophenyl groups often enhance metabolic stability and bioavailability compared to ethoxyphenyl .

Physicochemical Properties

Notes:

- The 4-ethoxyphenyl group in the target compound may increase steric hindrance, reducing oral bioavailability compared to AC-90179 .

Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a sulfonyl group, and an ethoxyphenyl acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 436.95 g/mol. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable amines and dihaloalkanes.

- Introduction of the Sulfonyl Group : Accomplished via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.

- Attachment of the Chlorophenyl Moiety : This is done through nucleophilic substitution reactions involving chlorobenzene derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. Notably, some derivatives have exhibited strong inhibitory activity against these enzymes, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor signaling pathways, leading to various biological effects such as anti-inflammatory or analgesic responses .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(1-(4-fluorophenyl)sulfonyl)piperidin-2-yl-N-(2-(methylthio)phenyl)acetamide | Contains fluorine and methylthio groups | Potential enzyme inhibition |

| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative with similar aromatic groups | Anticancer activity |

| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure with similar substitutions | Antimicrobial properties |

Case Studies and Research Findings

- Antibacterial Screening : A series of synthesized compounds bearing the piperidine nucleus have shown varying degrees of antibacterial activity, with some exhibiting strong inhibition against Salmonella typhi .

- Enzyme Inhibition Studies : The synthesized derivatives were tested for their inhibitory effects on AChE and urease, revealing that several compounds demonstrated IC50 values indicating potent enzyme inhibition .

- Molecular Docking Studies : In silico studies have illustrated how these compounds interact at the molecular level with target enzymes and receptors, further supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.